molecular formula C13H13N3O B11167946 2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide

2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide

Cat. No.: B11167946
M. Wt: 227.26 g/mol
InChI Key: KWCGCNCZGAXOFG-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-methylphenyl group and a pyrimidin-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 4-methylphenylacetic acid with pyrimidin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(4-methylphenyl)-N-(thiazol-2-yl)acetamide: Contains a thiazole ring instead of a pyrimidine ring.

    2-(4-methylphenyl)-N-(benzimidazol-2-yl)acetamide: Features a benzimidazole ring instead of a pyrimidine ring.

Uniqueness

2-(4-methylphenyl)-N-(pyrimidin-2-yl)acetamide is unique due to the presence of both the 4-methylphenyl and pyrimidin-2-yl groups, which confer specific chemical and biological properties. The pyrimidine ring, in particular, is known for its role in various biological processes, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(4-methylphenyl)-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C13H13N3O/c1-10-3-5-11(6-4-10)9-12(17)16-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17)

InChI Key

KWCGCNCZGAXOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC=CC=N2

Origin of Product

United States

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